molecular formula C13H10ClN3O3 B8314317 4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide

4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide

Cat. No. B8314317
M. Wt: 291.69 g/mol
InChI Key: HXOKAHHMBALNAM-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

A solution of 4-amino-3-nitrobenzoic acid (0.5 g), 3-chloroaniline (0.29 mL), BOP (1.46 g) and DIEA (0.72 mL) in DMF (5 mL) was stirred at room temperature for 20 h. Then saturated NaHCO3 aqueous solution was added. The aqueous layer was extracted with CH2Cl2, and the organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=12:88 to 100:0) to give 4-amino-N-(3-chloro-phenyl)-3-nitrobenzamide as a yellow solid: MS (m/z) 292 (M+1); 1H NMR (DMSO-d6, 400 MHz) δ 10.32 (s, 1H), 8.73 (s, 1H), 7.97 (d, 1H), 7.94 (s, 1H), 7.87 (s, 2H), 7.69 (d, 1H), 7.37 (t, 1H), 7.16 (d, 1H), 7.10 (d, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Cl:14][C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C.C([O-])(O)=O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:18][C:17]2[CH:19]=[CH:20][CH:21]=[C:15]([Cl:14])[CH:16]=2)=[O:8])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0.29 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
1.46 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
0.72 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=12:88 to 100:0)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NC2=CC(=CC=C2)Cl)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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